CID 151177186
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Description
CID 151177186 is a useful research compound. Its molecular formula is C9H6N4O4 and its molecular weight is 234.17 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for CID 151177186 involves the conversion of 2,4-dichloro-5-nitropyrimidine to the final product through a series of reactions.
Starting Materials
2,4-dichloro-5-nitropyrimidine, Sodium hydride, Methyl iodide, Sodium hydroxide, Hydrochloric acid, Ethyl acetate, Wate
Reaction
Step 1: Dissolve 2,4-dichloro-5-nitropyrimidine in dry tetrahydrofuran (THF) and add sodium hydride. Stir the mixture at room temperature for 30 minutes to form the sodium salt of the compound., Step 2: Add methyl iodide to the reaction mixture and stir for 2 hours at room temperature. The resulting product is 2,4-dichloro-5-nitro-6-methylpyrimidine., Step 3: Dissolve 2,4-dichloro-5-nitro-6-methylpyrimidine in a mixture of sodium hydroxide and water. Heat the mixture to reflux for 2 hours to form the corresponding 6-methylpyrimidine-2,4-diamine., Step 4: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with water and dry over anhydrous sodium sulfate. Concentrate the solution to obtain the final product CID 151177186.
properties
IUPAC Name |
2-(2H-tetrazol-5-yl)terephthalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4/c14-8(15)4-1-2-5(9(16)17)6(3-4)7-10-12-13-11-7/h1-3H,(H,14,15)(H,16,17)(H,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMYDKCXHQNKOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=NNN=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)O)C2=NNN=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 151177186 |
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